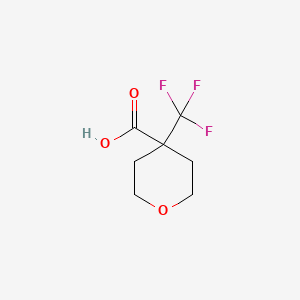
p-Cyclobutylacetophenone
Overview
Description
Scientific Research Applications
Photolytic Damage in DNA
- DNA Damage and Repair : Studies have shown that compounds like cyclobutylacetophenone can contribute to DNA damage through photolytic processes. For instance, cyclobutyl dipyrimidine formations, commonly associated with DNA damage from UV irradiation, are significant in understanding DNA repair mechanisms and the effects of UV light on genetic material (Patrick & Snow, 1977).
Biochemistry and Enzymatic Reactions
- Enzymatic Inactivation : Research on 1-Phenylcyclobutylamine, a related compound, demonstrates its role as both a substrate and an inactivator of monoamine oxidase (MAO), a key enzyme in the human body. This process involves complex biochemical reactions, including the formation of radicals and subsequent interactions with enzyme cofactors (Silverman & Zieske, 1986).
- Photolyase Function : Research into the structure and function of DNA photolyase, an enzyme that repairs DNA, revealed the importance of cyclobutane pyrimidine dimers in DNA repair mechanisms. These dimers form under UV exposure and are a key target for photolyase-catalyzed repair processes (Sancar, 1994).
Chemical Reactions and Applications
- Solid State Photochemistry : Studies on α-cycloalkyl-p-chloroacetophenone derivatives, including cyclobutyl derivatives, have been conducted to understand their behavior in solid-state photochemistry. This research provides insights into the cyclization and cleavage processes of these compounds, which can be applied in various chemical synthesis and industrial processes (Scheffer et al., 1986).
Properties
IUPAC Name |
1-(4-cyclobutylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9(13)10-5-7-12(8-6-10)11-3-2-4-11/h5-8,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDXPQGKCCFELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


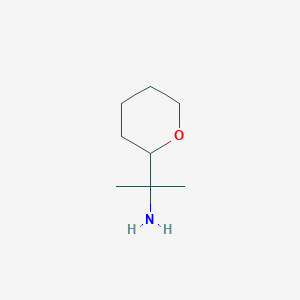
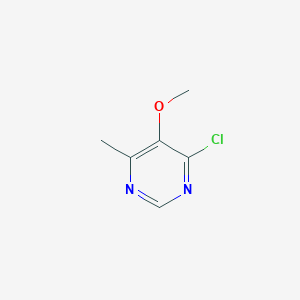
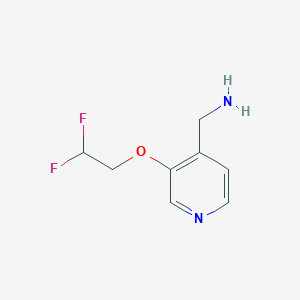
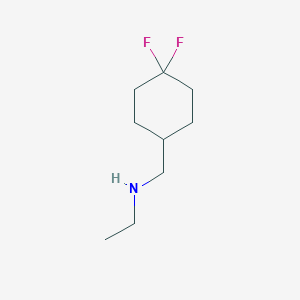
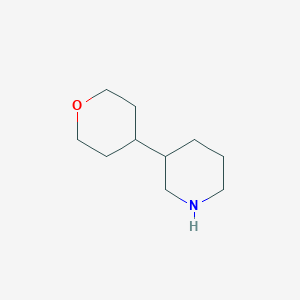
![{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine](/img/structure/B1432584.png)


![2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B1432589.png)

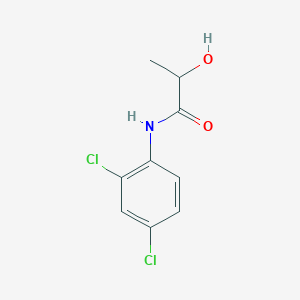
![tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1432593.png)
![Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432594.png)
